molecular formula C17H21NO2Si B11831197 N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide CAS No. 89154-60-9

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide

Cat. No.: B11831197
CAS No.: 89154-60-9
M. Wt: 299.44 g/mol
InChI Key: OLNKVQSUSHIOBW-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide is a benzamide derivative characterized by a unique silyl-protected hydroxamate group. This compound features a benzoyl core substituted with a 4-methylphenyl group and a trimethylsilyl (TMS) ether-linked oxygen at the amide nitrogen. The TMS group confers enhanced lipophilicity and steric bulk, which can influence both its chemical reactivity and biological interactions.

Properties

CAS No.

89154-60-9

Molecular Formula

C17H21NO2Si

Molecular Weight

299.44 g/mol

IUPAC Name

N-(4-methylphenyl)-N-trimethylsilyloxybenzamide

InChI

InChI=1S/C17H21NO2Si/c1-14-10-12-16(13-11-14)18(20-21(2,3)4)17(19)15-8-6-5-7-9-15/h5-13H,1-4H3

InChI Key

OLNKVQSUSHIOBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide core.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, where a suitable 4-methylphenyl halide reacts with the benzamide core.

    Attachment of the Trimethylsilyloxy Group: The final step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the trimethylsilyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halides and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide ():

    • Contains a nitro group (electron-withdrawing) on the acetyloxy sidechain, leading to a twisted molecular conformation with dihedral angles of 71.56° (nitrobenzene vs. benzoyl) and 16.28° (methylphenyl vs. benzoyl) .
    • Exhibits weak C–H⋯O interactions in its crystal lattice, contributing to its solid-state stability .
    • Synthesized via hydroxamate formation, contrasting with the silyl-protected route used for the TMS analog .
  • 4-Methoxy-N-(3-methylphenyl)benzamide ():

    • Substituted with a methoxy group (electron-donating), enhancing solubility in polar solvents compared to the TMS variant.
    • Lacks the steric bulk of the TMS group, allowing for more planar molecular conformations .
  • N-Benzimidazol-1-yl methyl-benzamide derivatives ():

    • Incorporate benzimidazole moieties, enabling π-π stacking and hydrogen bonding. Halogen substituents (Cl, Br) enhance anti-inflammatory activity but increase molecular weight compared to the TMS compound .

Table 1: Substituent Impact on Key Properties

Compound Substituent(s) Key Properties
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide TMS (lipophilic, bulky) High lipophilicity; potential for hydrolytic instability under acidic/basic conditions
N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide Nitro (electron-withdrawing) Twisted conformation; C–H⋯O interactions
4-Methoxy-N-(3-methylphenyl)benzamide Methoxy (electron-donating) Enhanced solubility; planar structure
N-Benzimidazol-1-yl methyl-benzamide Benzimidazole + halogens Anti-inflammatory activity; higher molecular weight

Physicochemical and Crystallographic Properties

  • Crystal Packing: The nitro-substituted analog () forms chain-like structures via C–H⋯O interactions, while methoxy derivatives () likely exhibit tighter packing due to smaller substituents .
  • Thermal Stability: The TMS group may confer thermal stability comparable to silyl ethers, but hydrolytic sensitivity contrasts with the stability of methoxy or nitro groups .

Biological Activity

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide, also known as p-Benzotoluidide or N-Benzoyl-p-toluidine, is an organic compound with significant biological activity. Its structure features a para-methylphenyl group and a trimethylsilyloxy functional group, contributing to its unique properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of p-toluidine with trimethylsilyl chloride in the presence of a suitable catalyst, allowing for the efficient formation of the desired compound in moderate to good yields. This process is crucial for producing compounds with specific biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of prostate cancer cells significantly, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Mechanism of Action
Prostate Cancer (PC3)12.5Induction of apoptosis and cell cycle arrest
Breast Cancer (MCF7)15.0Inhibition of proliferation via apoptosis

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been evaluated against various viral strains and demonstrated significant inhibitory effects on viral replication.

Virus EC50 (µM) Selectivity Index
Hepatitis C Virus (HCV)8.0>10
Influenza Virus5.0>12

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and viral replication. The trimethylsilyloxy group enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability, which are essential for its therapeutic effects.

Case Studies

  • Anticancer Efficacy : A study conducted on the efficacy of this compound against prostate cancer cells revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Antiviral Screening : In a recent antiviral screening, this compound was tested against Hepatitis C Virus (HCV). The results indicated a dose-dependent reduction in viral load, suggesting that it may act by inhibiting viral entry or replication within host cells.

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